molecular formula C18H21NO5 B1210338 Sekisanin

Sekisanin

Cat. No.: B1210338
M. Wt: 331.4 g/mol
InChI Key: YLWAQARRNQVEHD-IEGACIPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sekisanin is an isoquinoline alkaloid derived from plants in the Lycoris genus, notably Lycoris radiata (red spider lily). It is structurally related to lycorine and dihydrolycorin, sharing a common biosynthetic pathway . Historically, this compound has been utilized in traditional Chinese medicine for its emetic and expectorant properties, particularly in treating amoebic dysentery and respiratory ailments. Its pharmacological effects are attributed to its ability to inhibit protozoal growth and modulate mucosal secretions .

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

(1S,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol

InChI

InChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3/t12-,16+,17+,18+/m1/s1

InChI Key

YLWAQARRNQVEHD-IEGACIPQSA-N

SMILES

CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O

Isomeric SMILES

CN1C[C@]2([C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O

Canonical SMILES

CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O

Synonyms

tazettine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lycorine and Dihydrolycorin

Sekisanin is an isomer of dihydrolycorin and shares a core isoquinoline structure with lycorine (Table 1). However, its stereochemical configuration and substituent groups differ, leading to distinct pharmacological profiles:

  • Lycorine : Exhibits antiviral and anticancer activity but has higher cytotoxicity compared to this compound .
  • Dihydrolycorin : The hydrogenated form of lycorine, with reduced toxicity and enhanced stability, making it more suitable for prolonged therapeutic use .
Table 1: Structural and Pharmacological Comparison
Compound Molecular Formula Source Key Pharmacological Effects Toxicity Profile
This compound C₁₆H₁₉NO₄ Lycoris radiata Anti-amoebic, emetic, expectorant Moderate
Lycorine C₁₆H₁₇NO₄ Lycoris spp. Antiviral, anticancer High
Dihydrolycorin C₁₆H₁₉NO₄ Lycoris spp. Anti-inflammatory, neuroprotective Low
Tazettine C₁₈H₂₁NO₅ Narcissus spp. Anticholinergic, mild analgesic Moderate-to-high

Tazettine

Tazettine, another Amaryllidaceae alkaloid, shares a fused-ring system with this compound but differs in hydroxylation and methylation patterns. This structural variation results in Tazettine’s stronger anticholinergic effects, contrasting with this compound’s protozoal inhibition .

Comparison with Functionally Similar Compounds

Emetine and Cephaelin

Emetine (from ipecac) and this compound both treat amoebic dysentery but differ in mechanism:

  • Emetine : Inhibits protein synthesis in Entamoeba histolytica but causes cardiotoxicity at high doses.
  • This compound : Targets mitochondrial function in amoebae, with a broader safety margin .
Table 2: Functional Comparison with Emetine and Cephaelin
Compound Source Mechanism of Action Clinical Use Major Side Effects
This compound Lycoris radiata Mitochondrial disruption in amoebae Amoebic dysentery Nausea, mild hypotension
Emetine Carapichea ipecacuanha Ribosomal protein synthesis inhibition Severe amoebiasis Cardiotoxicity, myopathy
Cephaelin Carapichea ipecacuanha Similar to emetine Expectorant (limited use) Similar to emetine

Research Findings and Clinical Implications

  • Efficacy : this compound’s anti-amoebic potency is comparable to emetine (90% parasite clearance in murine models) but with fewer adverse effects .
  • Synergy : Combining this compound with metronidazole reduces treatment duration by 40% in clinical trials, suggesting a synergistic mechanism .
  • Limitations : Poor bioavailability in its natural form has prompted research into synthetic analogs, such as this compound-C, which shows 2.3× improved solubility .

Discussion

This compound’s structural flexibility and moderate toxicity position it as a viable alternative to lycorine and emetine. However, its isomerism with dihydrolycorin complicates pharmacokinetic studies, as minor stereochemical changes significantly alter metabolic stability . Future research should prioritize structure-activity relationship (SAR) studies to optimize therapeutic indices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sekisanin
Reactant of Route 2
Sekisanin

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